6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylquinoline, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group can enhance binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-methylquinoline: Lacks the pyridinyl and trifluoromethyl groups, resulting in different reactivity and applications.
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline: Similar structure but without bromine atoms, affecting its chemical properties.
Uniqueness
6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
6,8-dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClF3N2O/c1-7-13(3-8-2-10(17)5-11(18)14(8)24-7)25-15-12(19)4-9(6-23-15)16(20,21)22/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPYKZQXNDOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1OC3=C(C=C(C=N3)C(F)(F)F)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.